molecular formula C20H27BN2O4 B12272757 tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole-1-carboxylate

tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole-1-carboxylate

Cat. No.: B12272757
M. Wt: 370.3 g/mol
InChI Key: QCHIQECSWDLRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronate ester-functionalized pyrazole derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and materials chemistry. Its tert-butyl carboxylate group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and stabilizes the pyrazole ring during synthetic procedures . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan (pinacol boronate) moiety enables efficient coupling with aryl halides under palladium catalysis . Key properties include a molecular formula of C₁₄H₂₃BN₂O₄ (exact mass: 294.17 g/mol) and moderate aqueous solubility (0.211 mg/ml) .

Properties

Molecular Formula

C20H27BN2O4

Molecular Weight

370.3 g/mol

IUPAC Name

tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole-1-carboxylate

InChI

InChI=1S/C20H27BN2O4/c1-18(2,3)25-17(24)23-12-11-16(22-23)14-9-8-10-15(13-14)21-26-19(4,5)20(6,7)27-21/h8-13H,1-7H3

InChI Key

QCHIQECSWDLRPI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NN(C=C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the dioxaborolane group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, tert-butyl-4-hydroxypiperidine-1-carboxylate can be used as a starting material, which undergoes several transformations to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the continuous synthesis of the compound, ensuring consistent quality and scalability. The use of such advanced technologies can also reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with certain biomolecules, influencing their activity. This interaction can modulate various biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Positional Isomers: Pyrazole Substitution Patterns

  • tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
    • Structural Difference : Boronate group at the pyrazole 4-position instead of 3.
    • Impact : Altered electronic distribution and steric hindrance may reduce coupling efficiency compared to the 3-substituted analog. Synthesis yields are comparable (~83–86%) .
    • Applications : Similar utility in cross-coupling but may require adjusted reaction conditions (e.g., higher catalyst loading) .

Methyl-Substituted Derivatives

  • tert-Butyl 3,5-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
    • Structural Difference : Methyl groups at pyrazole 3- and 5-positions.
    • Impact : Increased steric hindrance reduces reactivity in Suzuki reactions but improves thermal stability. Molecular weight (322.21 g/mol) and lipophilicity (LogP ~2.8) are higher than the parent compound .
    • Applications : Preferred for reactions requiring slow, controlled coupling or in hydrophobic media .

Unprotected Pyrazole Boronates

  • 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole
    • Structural Difference : Lacks the tert-butyl carboxylate group.
    • Impact : Higher reactivity in cross-coupling due to reduced steric bulk but lower stability during purification. Solubility in polar solvents (e.g., DMF) is enhanced .
    • Applications : Suitable for rapid, high-yield couplings but requires inert handling conditions .

Physicochemical and Functional Comparisons

Property Target Compound 4-Substituted Isomer 3,5-Dimethyl Analog Unprotected Pyrazole
Molecular Weight (g/mol) 294.17 294.17 322.21 269.15
Aqueous Solubility (mg/ml) 0.211 0.198 0.045 1.12
LogP (Predicted) 2.3 2.3 2.8 1.9
Suzuki Reaction Yield (%)* 78–85 72–80 60–70 85–92
Stability (Storage) 2–8°C, dry 2–8°C, dry 2–8°C, inert gas -20°C, anhydrous

*Yields based on palladium-catalyzed coupling with bromobenzene under standard conditions .

Limitations and Challenges

  • Target Compound : Moisture-sensitive boronate ester necessitates anhydrous handling .
  • 3,5-Dimethyl Analog : Reduced solubility complicates formulations for in vivo studies .
  • Unprotected Pyrazole : Prone to decomposition during prolonged storage, limiting shelf life .

Biological Activity

tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its structural features include a pyrazole ring and a boron-containing moiety, which may contribute to its biological activity. This article reviews the biological properties of this compound based on available research findings.

Chemical Structure

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C₁₈H₃₀BN₃O₄
  • CAS Number : 2222996-86-1

Biological Activity Overview

Research on the biological activity of this compound has focused on its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.

Neuroprotective Effects

In vitro studies have indicated that compounds with similar structures may exhibit neuroprotective properties. For instance, related pyrazole derivatives have shown potential in inhibiting neurodegenerative processes associated with diseases like Alzheimer's. These compounds can act as inhibitors of β-secretase and acetylcholinesterase, which are crucial in amyloid beta peptide aggregation and cholinergic dysfunction.

Anti-inflammatory Activity

The presence of the boron moiety in related compounds has been linked to anti-inflammatory effects. It is hypothesized that this compound may modulate inflammatory pathways by influencing cytokine production and reducing oxidative stress in neuronal cells.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that similar pyrazole derivatives could inhibit the aggregation of amyloid beta peptides by 85% at concentrations of 100 μM. This suggests that this compound may possess comparable inhibitory effects on amyloidogenesis.
  • Cell Viability Assays :
    • In experiments involving astrocytes treated with amyloid beta peptides, compounds structurally related to this compound showed significant improvements in cell viability (62.98% compared to control).

Data Table

Property Value
Molecular Weight388.27 g/mol
CAS Number2222996-86-1
Inhibition of β-secretase (IC50)15.4 nM
Acetylcholinesterase Inhibition (Ki)0.17 μM
Amyloid Beta Aggregation Inhibition85% at 100 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.